molecular formula C3H4N2OS B13310496 5-Amino-1,3-thiazol-2-OL

5-Amino-1,3-thiazol-2-OL

Cat. No.: B13310496
M. Wt: 116.14 g/mol
InChI Key: WOTLFIQXWBUDMI-UHFFFAOYSA-N
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Description

5-Amino-1,3-thiazol-2-OL is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The thiazole ring in this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-thiazol-2-OL typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 . Another approach involves the reaction of 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-thiazol-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amine derivatives, and various substituted thiazole compounds.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-thiazol-2-OL involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound may also modulate enzyme activity or receptor function, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3-thiazol-2-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

5-amino-3H-1,3-thiazol-2-one

InChI

InChI=1S/C3H4N2OS/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6)

InChI Key

WOTLFIQXWBUDMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=O)N1)N

Origin of Product

United States

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